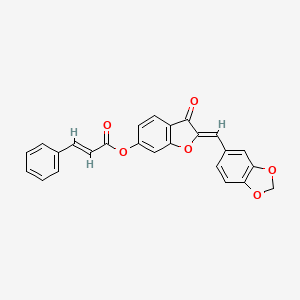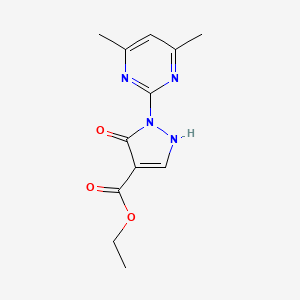
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by the presence of a cyclohexenone ring substituted with a chloro group and a 3,4-dimethoxyphenyl group. It is a versatile intermediate used in the synthesis of various chemical products, including pharmaceuticals and fragrances.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From Resorcinol via 1,3-Cyclohexanedione: This method involves the conversion of resorcinol to 1,3-cyclohexanedione, followed by further reactions to introduce the chloro and 3,4-dimethoxyphenyl groups.
Birch Reduction of Anisole: Anisole undergoes Birch reduction followed by acid hydrolysis to yield cyclohexenone derivatives. Subsequent chlorination and introduction of the 3,4-dimethoxyphenyl group complete the synthesis.
α-Bromination of Cyclohexanone: Cyclohexanone is brominated at the α-position, followed by treatment with a base to form the cyclohexenone structure. Chlorination and addition of the 3,4-dimethoxyphenyl group are then performed.
Hydrolysis of 3-Chloro Cyclohexene: This method involves the hydrolysis of 3-chloro cyclohexene followed by oxidation to form the cyclohexenone derivative. The 3,4-dimethoxyphenyl group is then introduced.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- typically involves catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts. This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Conjugate Addition: The compound can participate in Michael addition reactions with nucleophiles such as enolates or silyl enol ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, vanadium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Conjugate Addition: Organocopper reagents, Grignard reagents.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Substituted cyclohexenone derivatives.
Conjugate Addition: Adducts formed from Michael addition reactions.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, pharmaceuticals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also undergo redox reactions, influencing cellular redox states and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone derivative without the chloro and 3,4-dimethoxyphenyl groups.
3,5,5-Trimethyl-2-cyclohexen-1-one: A cyclohexenone derivative with different substituents.
4-(3-Oxo-1-butenyl)-3,5,5-trimethyl-2-cyclohexen-1-one: Another cyclohexenone derivative with a different substitution pattern.
Uniqueness
2-Cyclohexen-1-one, 3-chloro-5-(3,4-dimethoxyphenyl)- is unique due to the presence of both the chloro and 3,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
1114597-00-0 |
|---|---|
Molekularformel |
C14H15ClO3 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
3-chloro-5-(3,4-dimethoxyphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H15ClO3/c1-17-13-4-3-9(7-14(13)18-2)10-5-11(15)8-12(16)6-10/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
OCYLSWDXPYIONM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2CC(=CC(=O)C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,2-diphenylacetamide](/img/structure/B15112113.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-1-methyl-1H-benzimidazole](/img/structure/B15112116.png)
![N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B15112121.png)


![5-[(4-bromophenoxy)methyl]-1-(4-bromophenyl)-1H-tetrazole](/img/structure/B15112139.png)
![1-{2-[(3-Chlorobenzyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B15112145.png)
![2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B15112153.png)
![2-[[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride](/img/structure/B15112155.png)


![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15112173.png)


